Vernamycin C

Description

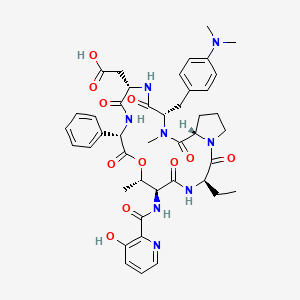

Vernamycin C is a member of the streptogramin family of antibiotics, a class of cyclic peptides produced by Streptomyces species. Streptogramins are divided into two subgroups: Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides). This compound likely shares structural and functional similarities with other streptogramins, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are notable for their synergistic activity when Group A and B components are combined, enhancing bactericidal effects against gram-positive pathogens .

Properties

CAS No. |

14014-70-1 |

|---|---|

Molecular Formula |

C43H52N8O11 |

Molecular Weight |

856.934 |

IUPAC Name |

2-[(3R,6S,7S,10S,13S,16S,19S)-16-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-6-[(3-hydroxypyridine-2-carbonyl)amino]-7,17-dimethyl-2,5,9,12,15,18-hexaoxo-10-phenyl-8-oxa-1,4,11,14,17-pentazabicyclo[17.3.0]docosan-13-yl]acetic acid |

InChI |

InChI=1S/C43H52N8O11/c1-6-28-41(59)51-21-11-14-30(51)42(60)50(5)31(22-25-16-18-27(19-17-25)49(3)4)38(56)46-29(23-33(53)54)37(55)48-35(26-12-8-7-9-13-26)43(61)62-24(2)34(39(57)45-28)47-40(58)36-32(52)15-10-20-44-36/h7-10,12-13,15-20,24,28-31,34-35,52H,6,11,14,21-23H2,1-5H3,(H,45,57)(H,46,56)(H,47,58)(H,48,55)(H,53,54)/t24-,28+,29-,30-,31-,34-,35-/m0/s1 |

InChI Key |

PCRZFPGJPKPMQB-LNQSXZRDSA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C=CC=N3)O)C)C4=CC=CC=C4)CC(=O)O)CC5=CC=C(C=C5)N(C)C)C |

Synonyms |

vernamycin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Streptogramins

Vernamycin C is closely related to Vernamycin B and streptogramin A/B complexes. Key comparisons include:

| Property | This compound (inferred) | Streptogramin A (e.g., Dalfopristin) | Streptogramin B (e.g., Quinupristin) |

|---|---|---|---|

| Chemical Class | Cyclic peptide | Polyunsaturated macrolactone | Cyclic hexadepsipeptide |

| Mechanism | Binds 50S subunit | Inhibits peptide bond formation (early) | Blocks polypeptide elongation (late) |

| Synergy | Likely synergistic with B | Synergistic with Group B components | Synergistic with Group A components |

| Resistance Induction | Limited data | Induces methylase enzymes (erm genes) | Induces acetyltransferases (vat genes) |

Key Findings :

- This suggests Vernamycin components may have unique enzyme-induction profiles compared to other streptogramins.

- Streptogramin combinations (e.g., quinupristin/dalfopristin) are clinically used against vancomycin-resistant Enterococcus faecium (VRE), highlighting the therapeutic relevance of synergistic streptogramins .

Comparison with Other Macrocyclic Antibiotics

This compound differs mechanistically from non-streptogramin macrocyclic antibiotics:

| Compound | Class | Primary Target | Key Functional Difference |

|---|---|---|---|

| This compound | Streptogramin | 50S ribosomal subunit | Synergistic protein synthesis inhibition |

| Bacitracin A | Cyclic peptide | Cell wall (lipid carrier) | Disrupts peptidoglycan synthesis |

| Polymyxin B | Lipopeptide | Bacterial membrane | Destabilizes membrane integrity |

| Telavancin | Glycopeptide derivative | Cell wall (D-Ala-D-Ala) | Dual mechanism: inhibits wall synthesis & disrupts membrane |

Key Findings :

- Compared to glycopeptides like vancomycin, this compound lacks activity against gram-negative bacteria due to ribosomal targeting specificity .

Enzyme Induction and Resistance Profiles

Vernamycin components exhibit distinct enzyme-induction behaviors:

- Vernamycin B increases production of constitutive enzymes in A.

- Streptogramin A components (e.g., dalfopristin) are more prone to resistance via erm-mediated methylation of ribosomal RNA, whereas Group B components face resistance through vat-mediated acetylation .

Contradictions :

Q & A

Q. How can researchers ensure reproducibility in this compound’s metabolite identification studies using untargeted metabolomics?

- Methodological Answer: Standardize sample preparation (e.g., quenching, extraction solvents) to minimize variability. Use high-resolution mass spectrometry (HRMS) with dual chromatography (HILIC/RP) for broad metabolite coverage. Validate annotations with authentic standards and public databases (e.g., GNPS) .

Key Methodological Considerations

- Data Reliability : Report instrument precision (e.g., ±0.1% for HPLC) and biological replicates (n ≥3). Address outliers using Grubbs’ test or robust statistical methods .

- Ethical Reproducibility : Share raw data in repositories (e.g., Zenodo) with DOI links and detailed protocols (e.g., protocols.io ) to comply with FAIR principles .

- Contradiction Resolution : Engage in peer discussions or preprint feedback to identify overlooked variables (e.g., strain heterogeneity, assay temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.